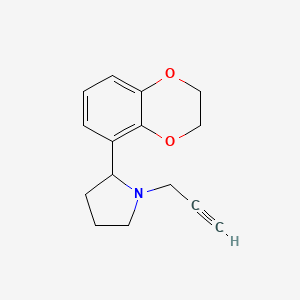
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine, commonly known as BDP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. BDP is a heterocyclic compound that contains both pyrrolidine and benzodioxin rings in its structure.
作用机制
The mechanism of action of BDP is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. BDP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. BDP has also been shown to bind to the sigma-1 receptor, a protein that is involved in various cellular processes, including pain perception, inflammation, and cell survival.
Biochemical and Physiological Effects:
BDP has been shown to exhibit various biochemical and physiological effects in the body. In vitro studies have shown that BDP inhibits the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in activated macrophages. BDP has also been shown to induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that BDP reduces the severity of inflammation in animal models of arthritis and colitis.
实验室实验的优点和局限性
One of the main advantages of BDP is its versatility in various fields, including medicinal chemistry, organic synthesis, and material science. BDP is relatively easy to synthesize and can be modified to generate various analogs with improved properties. However, one of the limitations of BDP is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are many potential future directions for the study of BDP. One possible direction is the development of BDP-based drugs for the treatment of various diseases, including cancer, inflammation, and viral infections. Another direction is the development of new synthetic methods for BDP and its analogs. Additionally, the study of BDP in material science may lead to the development of new functionalized polymers and materials with improved properties.
合成方法
The synthesis of BDP involves the reaction between 2,3-dihydro-1,4-benzodioxin-5-carbaldehyde and propargylamine in the presence of a catalyst. The reaction proceeds through a multistep process, which involves the formation of an imine intermediate, followed by reduction of the imine to form the final product.
科学研究应用
BDP has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, BDP has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. BDP has also been used as a building block in the synthesis of various bioactive compounds. In material science, BDP has been used in the preparation of functionalized polymers and materials with improved mechanical properties.
属性
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-prop-2-ynylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-2-8-16-9-4-6-13(16)12-5-3-7-14-15(12)18-11-10-17-14/h1,3,5,7,13H,4,6,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTFEFIMPTVQIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCC1C2=C3C(=CC=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetonitrile](/img/structure/B2877279.png)
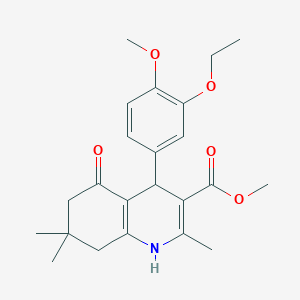

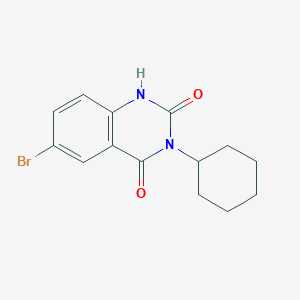
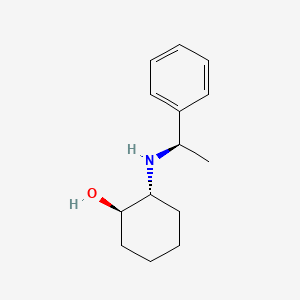
![tert-butyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2877286.png)
![4-chloro-N-[2-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzamide](/img/structure/B2877287.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2877288.png)
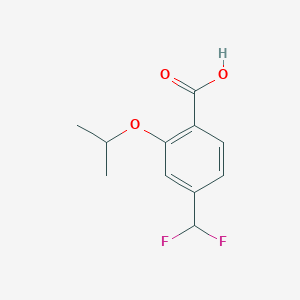

![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B2877292.png)
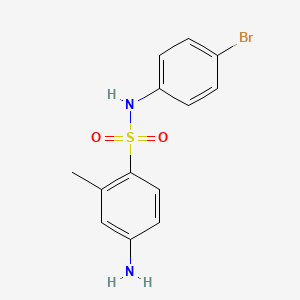
![5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2877299.png)
